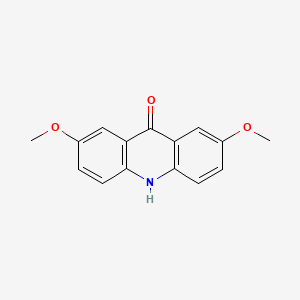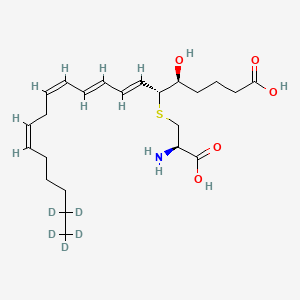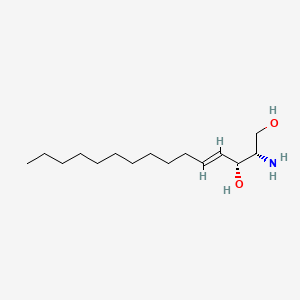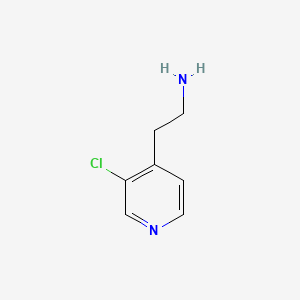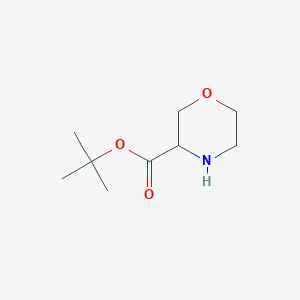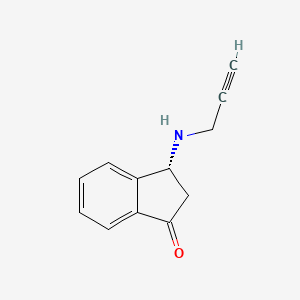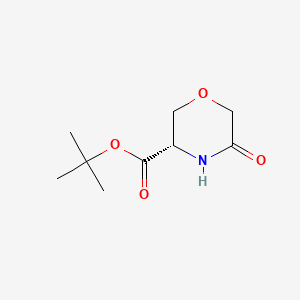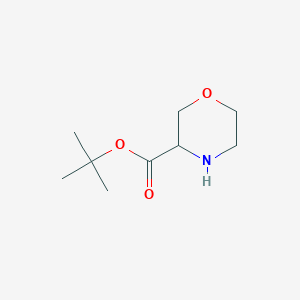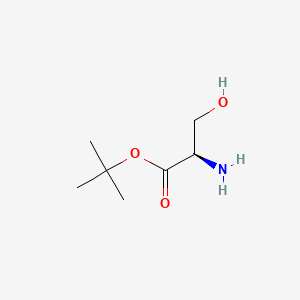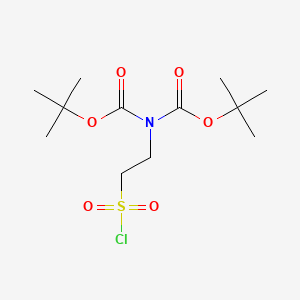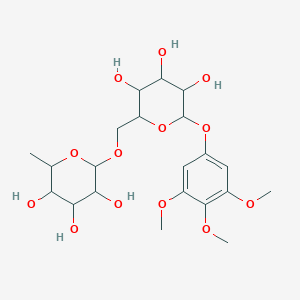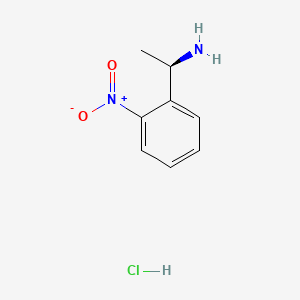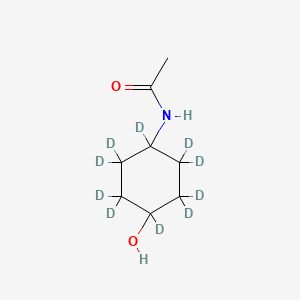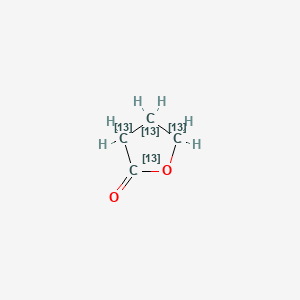
γ-丁内酯-13C4
概述
描述
Gamma-Butyrolactone (GBL) is a furan compound with a carbonyl group, forming a cyclic lactone . It is an endogenous compound made from gamma-aminobutyrate and is the precursor of gamma-hydroxybutyrate . It is also used as a pharmacological agent and solvent .
Synthesis Analysis
Synthetic methods for γ-butyrolactones have received significant attention due to their broad spectrum of biological and pharmacological activities . Recent advances in the construction of γ-butyrolactone have been classified based on the bond formation in γ-butyrolactone . The most universal synthetic method for γ-butyrolactone is intramolecular esterification .Molecular Structure Analysis
Gamma-butyrolactone is a butan-4-olide that is tetrahydrofuran substituted by an oxo group at position 2 . It is an endogenous compound made from gamma-aminobutyrate and is the precursor of gamma-hydroxybutyrate .Chemical Reactions Analysis
The construction of γ-butyrolactone has been classified based on the bond formation in γ-butyrolactone between (i) C5-O1 bond, (ii) C4-C5 and C2-O1 bonds, (iii) C3-C4 and C2-O1 bonds, (iv) C3-C4 and C5-O1 bonds, (v) C2-C3 and C2-O1 bonds, (vi) C3-C4 bond, and (vii) C2-O1 bond .Physical And Chemical Properties Analysis
GBL is a colorless liquid free of suspended matter . It is miscible with water and hydrocarbons . It is a strong mucous membrane irritant, as well as a mild skin irritant .科学研究应用
1. Pharmacology and Medicinal Chemistry
Specific Scientific Field:
Summary of Application:
Experimental Procedures:
Results and Outcomes:
- Pharmacological Activities :
2. Catalytic Hydrogenation
Specific Scientific Field:
Summary of Application:
Experimental Procedures:
Results and Outcomes:
- The 5% Cu-SiO2 catalyst prepared by ammonia evaporation demonstrates excellent performance in selectively converting GBL-13C4 to BDO .
3. Biorefinery and Chemical Precursor
Specific Scientific Field:
Summary of Application:
Experimental Procedures:
Results and Outcomes:
安全和危害
未来方向
With increased environmental concerns and the rising demands for sustainable polymers, studies on ring-opening polymerization (ROP) of cyclic esters have been developed . Gamma-butyrolactone, a renewable monomer derived from succinic acid, could be an alternative for the chemical synthesis of the biopolyester poly (γ-butyrolactone), a structural equivalent of poly (4-hydroxybutyrate), which is obtained from a bacterial fermentation process .
属性
IUPAC Name |
(2,3,4,5-13C4)oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c5-4-2-1-3-6-4/h1-3H2/i1+1,2+1,3+1,4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJRWHAVMIAJKC-JCDJMFQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13CH2][13C](=O)O[13CH2]1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745818 | |
| Record name | (~13~C_4_)Oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.060 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71309290 | |
CAS RN |
848486-92-0 | |
| Record name | (~13~C_4_)Oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 848486-92-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details

















Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

